

Application Notes & Protocols: Creation and Screening of Prosystemin Transgenic Plants

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Compound of Interest

Compound Name: *prosystemin*

Cat. No.: *B1175159*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the creation and screening of transgenic plants overexpressing **prosystemin**. **Prosystemin** is a plant prohormone that is processed into systemin, a key signaling molecule in the defense response against herbivores and pathogens. The overexpression of **prosystemin** can lead to enhanced pest resistance in plants, a trait of significant interest in agriculture and drug development for novel pest control strategies.

Introduction to Prosystemin and its Role in Plant Defense

Prosystemin is a 200-amino acid precursor protein from which the 18-amino acid peptide hormone, systemin, is derived. Upon wounding, **prosystemin** is cleaved to release systemin, which initiates a systemic defense response. This response involves the activation of the jasmonic acid (JA) signaling pathway, leading to the expression of defense-related genes, including proteinase inhibitors (PIs) that interfere with insect digestion. The overexpression of **prosystemin** in transgenic plants has been shown to constitutively activate this defense pathway, resulting in enhanced resistance to various insect pests.

Experimental Protocols

Vector Construction for Prosystemin Overexpression

A common strategy for overexpressing **prosystemin** is to place its cDNA under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.

Protocol:

- Isolate **Prosystemin** cDNA: Extract total RNA from tomato leaves (or another desired plant species) and synthesize first-strand cDNA using reverse transcriptase. Amplify the full-length **prosystemin** coding sequence using gene-specific primers with appropriate restriction sites for cloning.
- Select Expression Vector: Choose a suitable plant expression vector containing the CaMV 35S promoter and a selectable marker, such as the nptII gene for kanamycin resistance. A common choice is the pBI121 vector or its derivatives.
- Ligation: Digest both the **prosystemin** cDNA and the expression vector with the chosen restriction enzymes. Ligate the **prosystemin** cDNA insert into the digested vector downstream of the 35S promoter.
- Transformation of E. coli: Transform competent E. coli cells (e.g., DH5 α) with the ligation mixture and select for transformed colonies on LB agar plates containing the appropriate antibiotic (e.g., kanamycin).
- Verification: Isolate plasmid DNA from the selected colonies and verify the correct insertion of the **prosystemin** cDNA by restriction digestion and DNA sequencing.

Agrobacterium-mediated Plant Transformation

Agrobacterium tumefaciens is a widely used tool for introducing foreign genes into plants.

Protocol:

- Transform Agrobacterium: Introduce the verified **prosystemin** expression vector into a competent *Agrobacterium tumefaciens* strain (e.g., LBA4404 or EHA105) via electroporation or heat shock.
- Prepare Plant Explants: Use sterile leaf discs, cotyledons, or other suitable tissues from the target plant species (e.g., tomato, tobacco, or Arabidopsis).

- Co-cultivation: Inoculate the plant explants with the transformed *Agrobacterium* culture for a specific period (e.g., 30 minutes).
- Selection and Regeneration: Transfer the explants to a co-cultivation medium for 2-3 days. Subsequently, move them to a selection medium containing antibiotics to kill the *Agrobacterium* (e.g., cefotaxime) and a selection agent to select for transformed plant cells (e.g., kanamycin).
- Shoot and Root Formation: Subculture the growing calli on shoot-inducing medium and then on root-inducing medium to regenerate whole transgenic plants.

Molecular Screening of Putative Transgenic Plants

It is crucial to confirm the stable integration and expression of the transgene in the regenerated plants.

Protocol:

- Genomic DNA PCR: Extract genomic DNA from the leaves of putative transgenic and wild-type plants. Perform PCR using primers specific for the **prosystemin** transgene to confirm its presence.
- RT-PCR/qRT-PCR: Extract total RNA from leaf tissue and perform reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) to analyze the expression level of the **prosystemin** transgene. This confirms that the integrated gene is transcriptionally active.
- Southern Blot Analysis: To determine the copy number of the integrated transgene, perform Southern blot analysis on genomic DNA digested with appropriate restriction enzymes.

Biochemical and Phenotypic Screening

Protocol:

- Proteinase Inhibitor (PI) Assay: Measure the activity of proteinase inhibitors in the leaves of transgenic and wild-type plants. Increased PI activity is a hallmark of the systemin-mediated defense response. This can be done using a radial diffusion assay with protein-containing agar.

- Insect Bioassays:** Conduct feeding trials with relevant insect pests (e.g., tobacco hornworm, *Manduca sexta*, or beet armyworm, *Spodoptera exigua*). Monitor insect mortality, larval weight gain, and leaf damage to assess the level of insect resistance in the transgenic plants compared to wild-type controls.

Data Presentation

 Table 1: Molecular Analysis of T0 **Prosystemin** Transgenic Plants

Plant Line	gDNA PCR Result	RT-PCR Result (Prosystemin Expression)	Transgene Copy Number (Southern Blot)
Wild-Type	Negative	Negative	0
PS-1	Positive	+++	1
PS-2	Positive	++	2
PS-3	Negative	Negative	0
PS-4	Positive	+++	1
PS-5	Positive	+	Multiple

(Note: +++ indicates high expression, ++ moderate expression, and + low expression)

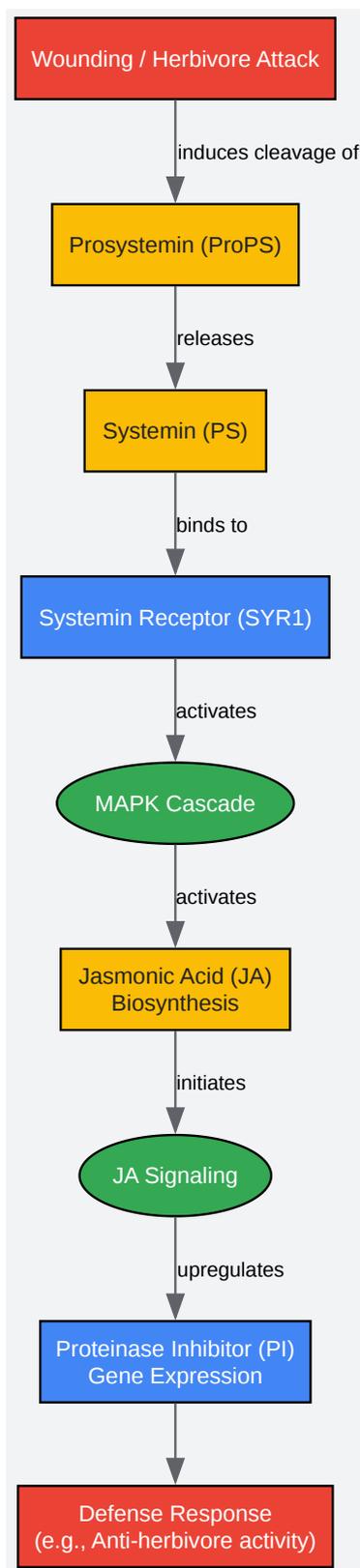
 Table 2: Performance of **Prosystemin** Transgenic Lines in Insect Bioassays

Plant Line	Average Larval Weight Gain (mg) after 7 days (M. sexta)	Leaf Area Consumed (%)	Insect Mortality Rate (%)
Wild-Type	150.5 ± 12.3	75.2 ± 8.5	5 ± 2.1
PS-1	45.2 ± 5.1	15.8 ± 3.2	65 ± 5.8
PS-2	60.8 ± 7.4	25.4 ± 4.1	50 ± 4.5
PS-4	42.1 ± 4.8	12.5 ± 2.9	70 ± 6.2

(Data are presented as mean \pm standard deviation)

Visualizations

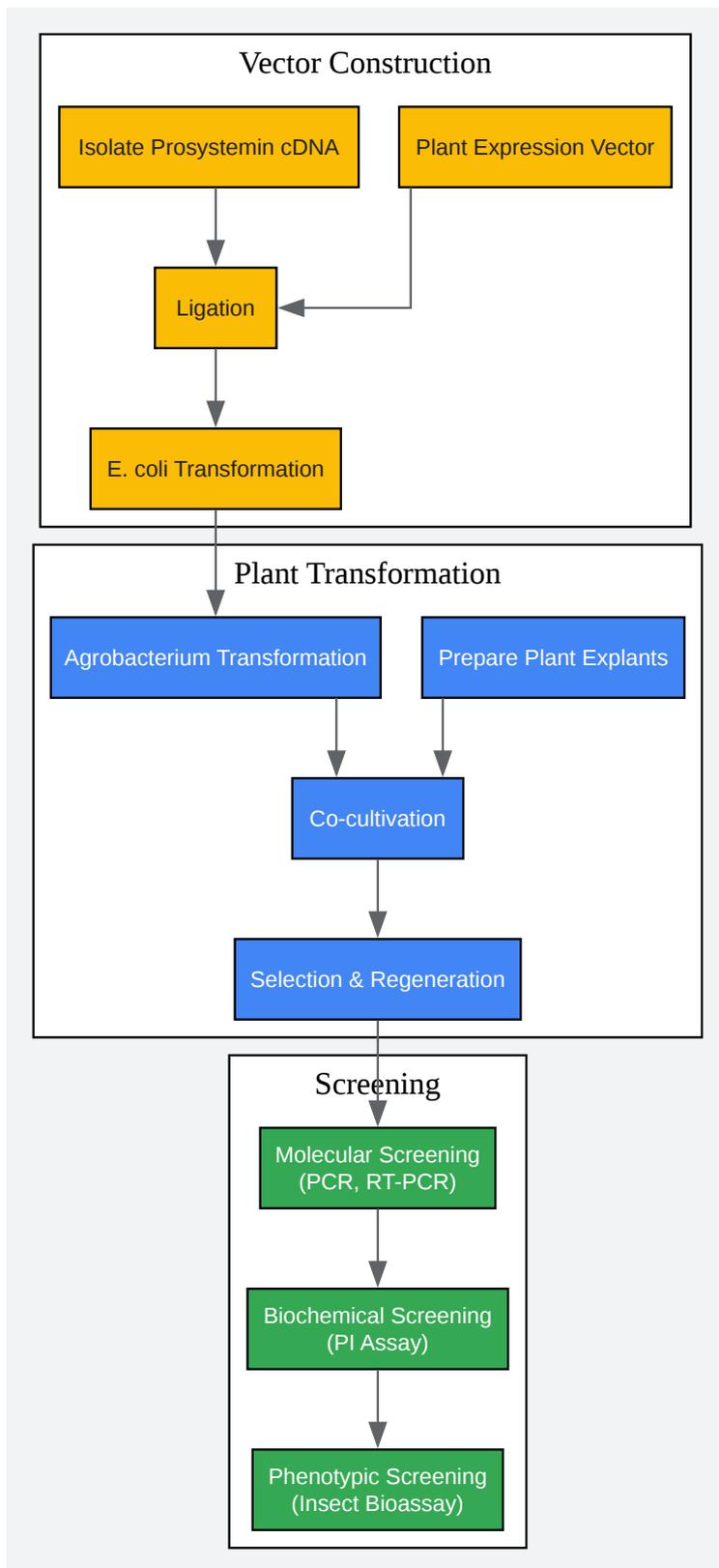
Prosystemin Signaling Pathway



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Caption: The **prosystemin** signaling cascade initiated by wounding.

Experimental Workflow for Transgenic Plant Generation and Screening



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Caption: Workflow for creating and screening **prosystemin** transgenic plants.

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